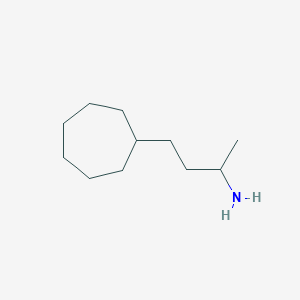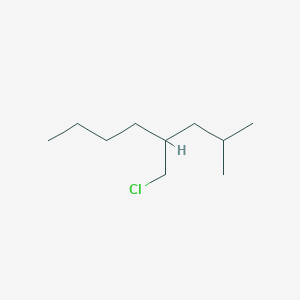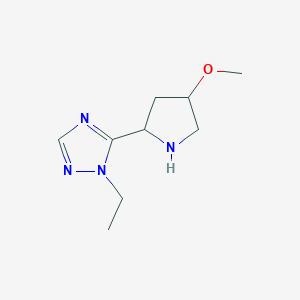
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other research areas.
準備方法
The synthesis of 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine and triazole precursors.
Reaction Conditions: The key step involves the cyclization reaction under controlled conditions, often using catalysts to facilitate the formation of the triazole ring.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
化学反応の分析
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced using reagents like halogens or alkylating agents.
科学的研究の応用
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Its derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on the specific application and target.
類似化合物との比較
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole can be compared with other triazole derivatives:
Similar Compounds: Examples include 1-ethyl-1h-1,2,4-triazole and 1-methyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole.
Uniqueness: The presence of the methoxypyrrolidinyl group in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
1-ethyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4O/c1-3-13-9(11-6-12-13)8-4-7(14-2)5-10-8/h6-8,10H,3-5H2,1-2H3 |
InChIキー |
SAFGYIZENXTWIZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=N1)C2CC(CN2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




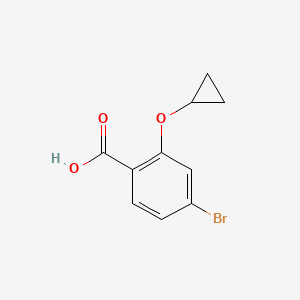

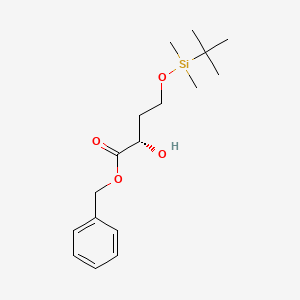
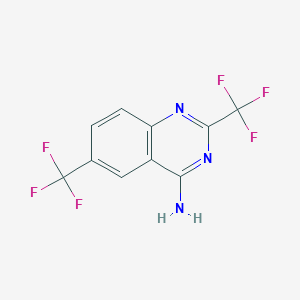
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)


